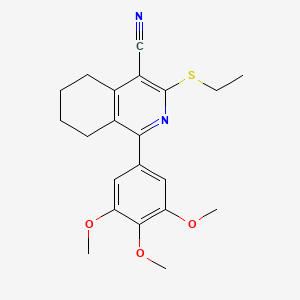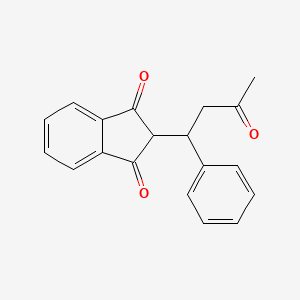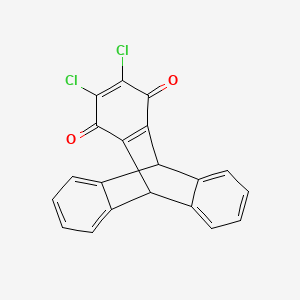![molecular formula C29H22N4O2S B12003876 N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003876.png)
N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl group, a quinazolinone moiety, and a thioacetohydrazide linkage, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide typically involves multiple steps:
Formation of the Biphenyl Aldehyde: The biphenyl group is introduced through a Friedel-Crafts acylation reaction, followed by oxidation to form the corresponding aldehyde.
Synthesis of the Quinazolinone Moiety: The quinazolinone structure is synthesized via a cyclization reaction involving anthranilic acid and an appropriate aldehyde or ketone.
Thioacetohydrazide Formation: The thioacetohydrazide linkage is formed by reacting thioacetic acid with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the biphenyl aldehyde with the thioacetohydrazide derivative in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide: Unique due to its specific combination of biphenyl, quinazolinone, and thioacetohydrazide moieties.
Other Hydrazides: Compounds with similar hydrazide linkages but different aromatic groups.
Quinazolinone Derivatives: Molecules with variations in the quinazolinone structure.
Uniqueness
The uniqueness of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C29H22N4O2S |
|---|---|
分子量 |
490.6 g/mol |
IUPAC 名称 |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H22N4O2S/c34-27(32-30-19-21-15-17-23(18-16-21)22-9-3-1-4-10-22)20-36-29-31-26-14-8-7-13-25(26)28(35)33(29)24-11-5-2-6-12-24/h1-19H,20H2,(H,32,34)/b30-19+ |
InChI 键 |
QLEHVSURMOWEII-NDZAJKAJSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12003798.png)
![1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl-](/img/structure/B12003810.png)
![N-[(4-methoxyphenyl)methyl]nonanamide](/img/structure/B12003812.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12003819.png)


![2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole](/img/structure/B12003833.png)
![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003845.png)
![3-Methyl-7-octyl-8-[(2-phenylethyl)amino]-1,3,7-trihydropurine-2,6-dione](/img/structure/B12003846.png)
![N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12003851.png)




